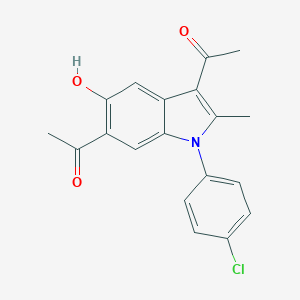
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, commonly known as CDMB, is a synthetic compound that belongs to the indole family. It is a potent selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). CDMB has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Mécanisme D'action
CDMB is a selective inhibitor of 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which is responsible for breaking down the endocannabinoid 2-AG. By inhibiting 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, CDMB increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been found to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anti-tumor properties.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. In addition, CDMB has been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CDMB in lab experiments is its high selectivity for 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CDMB. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the pharmacokinetics and toxicity of CDMB to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CDMB involves a multistep process starting from 4-chlorobenzaldehyde and 2-methylindole. The reaction involves the formation of the Schiff base, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then acetylated with acetic anhydride to yield the final product, CDMB.
Applications De Recherche Scientifique
CDMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that CDMB inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol |
|---|---|
Formule moléculaire |
C19H16ClNO3 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
1-[3-acetyl-1-(4-chlorophenyl)-5-hydroxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-10-19(12(3)23)16-9-18(24)15(11(2)22)8-17(16)21(10)14-6-4-13(20)5-7-14/h4-9,24H,1-3H3 |
Clé InChI |
KQLWJLDOTWQHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)